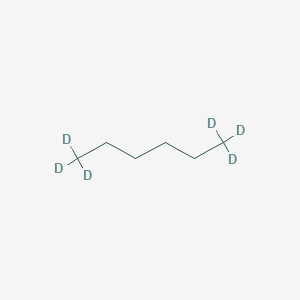
Hexane-1,1,1,6,6,6-d6(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is a deuterated form of hexane, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique properties, such as its stability and the ability to trace chemical reactions using nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexane-1,1,1,6,6,6-d6(8CI,9CI) typically involves the deuteration of hexane. This can be achieved through various methods, including catalytic exchange reactions where hexane is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of hexane .
Industrial Production Methods
Industrial production of Hexane-1,1,1,6,6,6-d6(8CI,9CI) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient exchange of hydrogen atoms with deuterium atoms. The purity of the final product is crucial, and various purification techniques are employed to achieve high levels of deuteration .
Chemical Reactions Analysis
Types of Reactions
Hexane-1,1,1,6,6,6-d6(8CI,9CI) undergoes similar chemical reactions as non-deuterated hexane, including:
Oxidation: It can be oxidized to form hexanoic acid or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogens or halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield hexanoic acid, while substitution reactions can produce a variety of deuterated derivatives .
Scientific Research Applications
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in NMR spectroscopy to trace chemical reactions and study molecular structures.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: It is used in the production of deuterated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Hexane-1,1,1,6,6,6-d6(8CI,9CI) involves the replacement of hydrogen atoms with deuterium atoms. This substitution affects the physical and chemical properties of the compound, such as its stability and reactivity. The presence of deuterium atoms allows for the tracing of chemical reactions using NMR spectroscopy, providing valuable insights into reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Hexane-1,1,1,2,2,3,3-d7: Another deuterated form of hexane with seven deuterium atoms.
Hexane-1,6-diammonium bromide: A hexane derivative with two ammonium groups and bromide ions.
Hexane, 1-chloro-6-isocyanato: A hexane derivative with a chlorine and an isocyanate group
Uniqueness
Hexane-1,1,1,6,6,6-d6(8CI,9CI) is unique due to its specific deuteration pattern, which makes it particularly useful in NMR spectroscopy. The presence of six deuterium atoms provides a distinct NMR signal, allowing for precise tracing of chemical reactions and molecular interactions .
Properties
Molecular Formula |
C6H14 |
|---|---|
Molecular Weight |
92.21 g/mol |
IUPAC Name |
1,1,1,6,6,6-hexadeuteriohexane |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3 |
InChI Key |
VLKZOEOYAKHREP-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCC([2H])([2H])[2H] |
Canonical SMILES |
CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
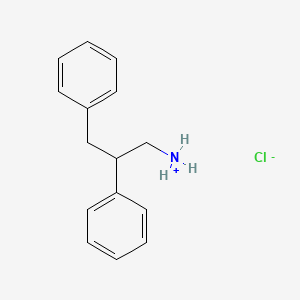

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
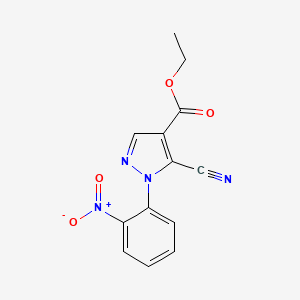

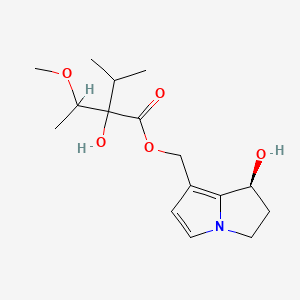
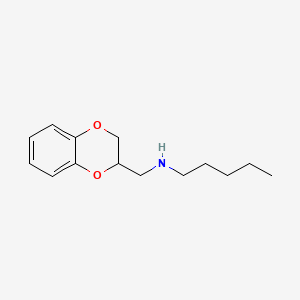
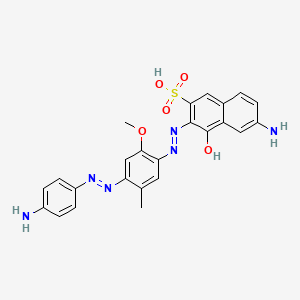


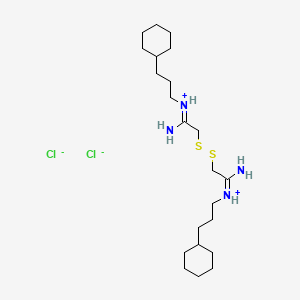
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
![3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride](/img/structure/B13742919.png)
